An In-depth Technical Guide to 2-(4-Methoxyphenoxy)propylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)propylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxyphenoxy)propylamine is a primary amine featuring a methoxy-substituted phenoxy group attached to a propyl backbone. This unique structural combination imparts a range of physicochemical properties that make it a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Methoxyphenoxy)propylamine, detailed synthetic methodologies, and an exploration of its current and potential applications in drug discovery and development. The document is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel chemical entities.
Chemical Identity and Physical Properties
2-(4-Methoxyphenoxy)propylamine is a chiral compound with the chemical formula C₁₀H₁₅NO₂. Its structure consists of a central propyl chain with an amine group at the first position and a 4-methoxyphenoxy substituent at the second position.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-methoxyphenoxy)propan-1-amine | [1][2] |
| CAS Number | 93750-30-2 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][3][4][5] |
| Molecular Weight | 181.23 g/mol | [1][4][5] |
| Physical Form | Liquid (at 20°C) | [6] |
| Boiling Point | 291.6 ± 20.0 °C (Predicted) | [2] |
| Density | 1.038 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.27 ± 0.10 (Predicted) | [2] |
| Purity | Typically ≥97% | [1] |
It is important to note that much of the publicly available data on the physical properties of 2-(4-Methoxyphenoxy)propylamine, such as boiling point and density, are predicted values.[2] Experimental verification of these properties is recommended for applications requiring high precision. The compound is classified as an irritant and corrosive, necessitating careful handling in a laboratory setting.[3][7]
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxy-substituted phenyl ring, the methoxy group protons (a singlet around 3.8 ppm), the protons on the propyl chain, and the amine protons. The chiral center at the second carbon of the propyl chain would likely lead to complex splitting patterns for the adjacent methylene and methine protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon, and the three carbons of the propyl chain, with the carbon bearing the phenoxy group and the carbon bearing the amine group having characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(4-Methoxyphenoxy)propylamine would be characterized by:
-
N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
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C-H stretching vibrations of the aromatic ring and the aliphatic propyl chain.
-
C-O-C stretching vibrations of the ether linkage.
-
Aromatic C=C bending vibrations.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the C-C bonds of the propyl chain and the ether linkage. Predicted collision cross-section (CCS) values for various adducts have been calculated.[8]
Synthesis and Reactivity
The synthesis of 2-(4-Methoxyphenoxy)propylamine can be approached through several synthetic routes. A common strategy involves the nucleophilic substitution of a suitable precursor.
Synthetic Pathways
A plausible and commonly employed synthetic route is the reaction of 4-methoxyphenol with a 2-halopropylamine derivative. This reaction, a variation of the Williamson ether synthesis, proceeds via an Sₙ2 mechanism.
Caption: General synthetic scheme for 2-(4-Methoxyphenoxy)propylamine.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: In a suitable reaction vessel, dissolve 4-methoxyphenol in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a slight excess of a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Nucleophilic Attack: Slowly add 2-chloropropylamine (or a similarly halogenated precursor) to the reaction mixture.
-
Reaction Progression: Heat the mixture to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation under reduced pressure.
Another potential synthetic route involves the reductive amination of 1-(4-methoxyphenoxy)propan-2-one.
Caption: Reductive amination pathway for synthesis.
Reactivity Profile
The chemical reactivity of 2-(4-Methoxyphenoxy)propylamine is primarily dictated by its primary amine functionality. The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base.
-
Acylation: The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides.
-
Alkylation: It can be alkylated with alkyl halides to yield secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones results in the formation of imines (Schiff bases).
-
Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts.
The ether linkage is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions. The aromatic ring can undergo electrophilic substitution reactions, with the methoxy group acting as an activating, ortho-, para-directing substituent.
Applications in Drug Discovery and Development
The structural motifs present in 2-(4-Methoxyphenoxy)propylamine are found in a variety of biologically active molecules. The propylamine scaffold is a common feature in many pharmaceutical agents, and the methoxyphenoxy group can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.
While specific pharmacological data for 2-(4-Methoxyphenoxy)propylamine itself is not widely published, its derivatives have been explored in various therapeutic areas. For instance, propylamine derivatives are known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[9] The structural similarity of this compound to known pharmacophores suggests its potential as a key intermediate in the synthesis of novel drug candidates.
Potential Areas of Application:
-
Central Nervous System (CNS) Agents: The phenoxypropylamine scaffold is present in some compounds with activity at serotonergic and adrenergic receptors, suggesting potential applications in the development of antidepressants, anxiolytics, and antipsychotics.
-
Cardiovascular Drugs: Certain phenoxypropylamine derivatives have shown activity as beta-blockers.
-
Agrochemicals: The structural features of this compound may also be relevant in the design of new herbicides and pesticides.
The chirality of 2-(4-Methoxyphenoxy)propylamine is a critical consideration in drug design, as different enantiomers can exhibit distinct pharmacological profiles and potencies.
Safety and Handling
2-(4-Methoxyphenoxy)propylamine is classified as a hazardous substance and should be handled with appropriate safety precautions.[3][10]
-
Hazards: It is considered an irritant and may cause skin and eye irritation.[3][11] Some sources also indicate that it may cause severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, safety goggles with side shields, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.
-
First Aid:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[10]
-
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] Recommended storage temperature is 2-8°C.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-(4-Methoxyphenoxy)propylamine is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While there is a need for more comprehensive, experimentally verified data on its physical and spectroscopic properties, its known reactivity and structural relationship to biologically active compounds make it a valuable tool for synthetic chemists. This guide has summarized the currently available information to provide a solid foundation for researchers working with this compound, emphasizing the importance of safe handling and further investigation into its properties and applications.
References
- Angene Chemical. (2025, March 28). Safety Data Sheet: 2-(4-Methoxyphenoxy)propan-1-amine.
- Central Drug House (P) Ltd. Material Safety Data Sheet: 3-METHOXY PROPYLAMINE.
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 2-Propanamine, 1-methoxy-, (2S)-.
- Google Patents. (Original Grant: 2013). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Matrix Scientific. Product Page: 2-(4-Methoxy-phenoxy)-propylamine.
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PubChemLite. 2-(4-methoxyphenoxy)propylamine (C10H15NO2). Retrieved from [Link]
- Google Patents. Synthesis of 1-(2',3'-dimethyl-4'-methoxyphenoxy)-3-(tert.-butylamino)-2-propanol.
- Google Patents. (Original Grant: 2011). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- Google Patents. (Original Grant: 2021). Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
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PubChem. 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]
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Taylor & Francis. Propylamine – Knowledge and References. Retrieved from [Link]
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
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NIST. N,n-diethyl-p-methoxy-phenoxy propylamine. Retrieved from [Link]
- ResearchGate. (PDF) The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative.
- ResearchGate. Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline.
- Al-Masri, M. A., & Al-Farhan, K. (2009). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Molecules, 14(11), 4647-4659.
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